molecular formula C6H7Br3N2 B3260814 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide CAS No. 335033-38-0

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide

Cat. No.: B3260814
CAS No.: 335033-38-0
M. Wt: 346.85 g/mol
InChI Key: HWARTXMPXSZHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is a brominated pyridine derivative featuring a bromomethyl substituent at the 3-position and a hydrobromide salt form. The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications where ionic forms are preferred .

Properties

IUPAC Name

5-bromo-3-(bromomethyl)pyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARTXMPXSZHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 3-(bromomethyl)pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various biochemical pathways and processes, making the compound useful in studying and modulating biological systems.

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group in the target compound increases electrophilicity at the 3-position, enabling nucleophilic substitution reactions, unlike methyl or methoxy substituents .
  • Bulky groups (e.g., TMS-ethynyl) hinder reactivity but improve thermal stability .
  • Hydrobromide salts exhibit higher aqueous solubility compared to neutral analogs (e.g., 5-bromo-6-methylpyridin-2-amine) .

Physical Properties

Property Target Compound 5-Bromo-3-methoxypyridin-2-amine 5-Bromo-6-methylpyridin-2-amine
Molecular Weight 266.96 (C6H7Br2N2·HBr) 203.03 187.04
Melting Point Not reported 460–461 K (similar analog) Not reported
Solubility High in polar solvents (HBr salt) Low (neutral form) Moderate in DMSO
Stability Sensitive to bases Stable under acidic conditions Air-stable

Biological Activity

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, mechanisms of action, and biological activity based on diverse research findings.

This compound (CAS No.: 335033-38-0) is classified as a pyridine derivative. The synthesis often involves halogenation and nucleophilic substitution reactions to introduce bromine substituents at specific positions on the pyridine ring. These modifications can significantly influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

  • Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Activity Target IC50 (µM) Notes
AntimicrobialE. coli15Effective against Gram-negative bacteria
Enzyme InhibitionCDK20.36High selectivity observed
CytotoxicityT-Lymphoblastic Cell Lines9Selective cytotoxicity noted
Anti-thrombolyticBiofilm formation inhibitionN/APotential in preventing biofilm-related infections

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. It was found to significantly reduce bacterial growth in vitro, demonstrating potential as a therapeutic agent against infections caused by resistant strains .
  • Cytotoxicity Studies : Another research focused on the cytotoxic effects of this compound on T-lymphoblastic cell lines, revealing low nanomolar concentrations that effectively inhibited cell proliferation without affecting normal cells .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide?

  • Methodological Answer : A plausible route involves reductive amination followed by bromination. For example, 5-bromo-pyridin-2-amine can react with a bromomethylating agent (e.g., bromomethyltrimethylsilane) under basic conditions. Subsequent hydrobromide salt formation is achieved via acid-base neutralization (e.g., HBr in ethanol). Alternative pathways may include direct bromination of a pre-functionalized pyridine scaffold, leveraging the directing effects of the amino group. Ensure inert atmosphere conditions to prevent decomposition of sensitive intermediates .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm, bromomethyl groups at δ 4.0–4.5 ppm). Overlapping signals may require 2D techniques (HSQC, COSY) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular N–H···N interactions observed in related pyridine derivatives) .
  • Elemental Analysis : Confirm Br content (~45% theoretical for hydrobromide form).

Table 1 : Typical Characterization Data

TechniqueKey ObservationsReference
1H^1H-NMRδ 8.2 (d, H-4), δ 4.3 (s, CH2_2Br)
Melting Point149–152°C (hydrobromide salt)

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential bromine toxicity .
  • Ventilation : Work in a fume hood to mitigate inhalation risks.
  • Storage : Store in airtight containers at 2–8°C to prevent hydrobromide decomposition.

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and regioselectivity. For example, the bromomethyl group at position 3 may sterically hinder nucleophilic attack, while the amino group at position 2 directs reactivity. ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .

Q. How to resolve contradictions in reported melting points or solubility data?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities .
  • Crystallization Conditions : Vary solvents (e.g., ethanol vs. DMSO) to assess polymorph formation. For example, hydrobromide salts may exhibit different solvation states .

Q. What challenges arise in achieving regioselective bromination during synthesis?

  • Methodological Answer : The amino group at position 2 directs electrophilic bromination to position 5 (para to NH2_2). However, steric effects from the bromomethyl group at position 3 may reduce yields. Use Lewis acid catalysts (e.g., FeBr3_3) to enhance selectivity .

Q. How does the hydrobromide salt influence stability and reactivity?

  • Methodological Answer :
  • Stability : The salt form reduces hygroscopicity compared to the free base, improving shelf life .
  • Reactivity : The HBr counterion may protonate the amino group, altering nucleophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.